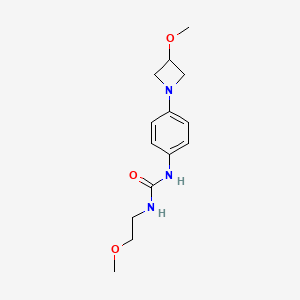
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is a chemical compound that is widely used in scientific research. This compound is also known as AZD-9291 and is used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is an epidermal growth factor receptor (EGFR) inhibitor that is used to target the T790M mutation, which is a common cause of resistance to EGFR inhibitors.
Scientific Research Applications
Neuroprotective Properties
A study focused on the synthesis of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine, evaluating their effects on haloperidol-induced catalepsy and oxidative stress in mice. These compounds, particularly those with methoxy groups, showed significant antiparkinsonian activity, suggesting neuroprotective properties that could be relevant to the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Drug Analysis and Pharmacokinetics
Another research paper described the synthesis of a deuterium-labeled version of AR-A014418, a compound with a structure partially resembling the chemical . This labeled compound is used as an internal standard for LC–MS analysis in drug absorption, distribution, and pharmacokinetics studies, highlighting its application in improving the precision of drug monitoring (Liang et al., 2020).
Cancer Research Applications
Compounds with urea or thiourea functionalities have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. These studies offer insights into the potential application of similar compounds in cancer research, including the development of new therapeutic agents (Perković et al., 2016).
Inhibition of Protein Kinases
Research into pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) identified potent inhibitors that affect cell signaling pathways. Such compounds may have implications in the study and treatment of diseases where ROCK activity is a factor (Pireddu et al., 2012).
properties
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-8-7-15-14(18)16-11-3-5-12(6-4-11)17-9-13(10-17)20-2/h3-6,13H,7-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGRVSMUNSJLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)
![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)
![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)
![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)
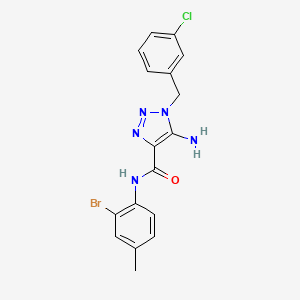
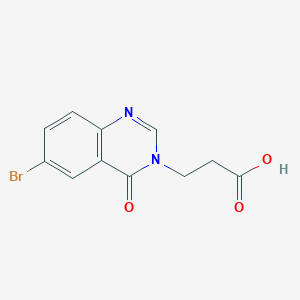
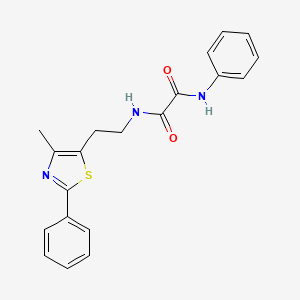

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)


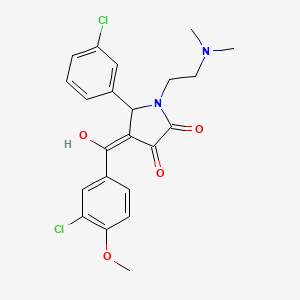
![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)